1-(4-Chlorophenyl)-alpha-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid
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Overview
Description
1-(4-Chlorophenyl)-alpha-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid is a complex organic compound with a unique structure that combines a chlorophenyl group, a pyrazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-alpha-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-alpha-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-alpha-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-alpha-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid
- 4-(1H-Pyrrol-1-yl)phenyl]acetic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
1-(4-Chlorophenyl)-alpha-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-acetic acid is unique due to its combination of a chlorophenyl group, a pyrazole ring, and a pyrrole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
116834-28-7 |
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Molecular Formula |
C16H14ClN3O2 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C16H14ClN3O2/c1-11(16(21)22)14-10-18-20(13-6-4-12(17)5-7-13)15(14)19-8-2-3-9-19/h2-11H,1H3,(H,21,22) |
InChI Key |
QHIIOMGBOWWBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N3C=CC=C3)C(=O)O |
Origin of Product |
United States |
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